molecular formula C12H22O3 B14008573 Tert-butyl 2-acetylhexanoate CAS No. 86509-53-7

Tert-butyl 2-acetylhexanoate

Cat. No.: B14008573
CAS No.: 86509-53-7
M. Wt: 214.30 g/mol
InChI Key: CTHZXNBDDGYQFF-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylhexanoate is an ester derivative characterized by a tert-butyl ester group and a 2-acetylhexanoate backbone. These methods typically yield colorless to yellow oils, depending on substituents, and employ flash column chromatography (FCC) for purification. The tert-butyl group likely enhances steric bulk and stability compared to ethyl or benzyl analogs, influencing its reactivity and applications in organic synthesis or polymer chemistry.

Properties

CAS No.

86509-53-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-acetylhexanoate

InChI

InChI=1S/C12H22O3/c1-6-7-8-10(9(2)13)11(14)15-12(3,4)5/h10H,6-8H2,1-5H3

InChI Key

CTHZXNBDDGYQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Tert-butyl 2-acetylhexanoate can be synthesized through the esterification of 2-acetylhexanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

    Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

Tert-butyl 2-acetylhexanoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield 2-acetylhexanoic acid and tert-butanol.

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic HydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, reflux2-acetylhexanoic acid + tert-butanol85–92%
Basic HydrolysisNaOH (aq.), 50°CSodium 2-acetylhexanoate + tert-butanol78%

Mechanism : The ester carbonyl undergoes nucleophilic attack by water (acidic) or hydroxide (basic), followed by elimination of tert-butanol .

Reduction of the Ketone Group

The acetyl moiety can be selectively reduced to a secondary alcohol using borohydride reagents.

Reaction TypeReagents/ConditionsProductsYieldReference
Borohydride ReductionNaBH<sub>4</sub>, MeOH, 0°C → RTtert-butyl 2-(1-hydroxyethyl)hexanoate89%
Catalytic HydrogenationH<sub>2</sub> (1 atm), Pd/C, EtOHtert-butyl 2-(1-hydroxyethyl)hexanoate95%

Notes : NaBH<sub>4</sub> achieves partial reduction without affecting the ester group .

Thermal Decomposition

At elevated temperatures, tert-butyl esters eliminate isobutylene, forming carboxylic acids.

Reaction TypeConditionsProductsYieldReference
Thermal Elimination150–200°C, neat2-acetylhexanoic acid + isobutylene>90%

Mechanism : The reaction proceeds via a six-membered cyclic transition state, releasing isobutylene gas .

Transesterification

The tert-butyl ester group can be exchanged with other alcohols under catalytic conditions.

Reaction TypeReagents/ConditionsProductsYieldReference
Acid-CatalyzedMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 2-acetylhexanoate + tert-butanol80%
Base-CatalyzedKOH, EtOH, 60°CEthyl 2-acetylhexanoate + tert-butanol75%

Kinetics : Acid catalysis accelerates the nucleophilic attack by methanol on the ester carbonyl .

Halogenation at the α-Position

The ketone’s α-hydrogen is susceptible to halogenation under radical or electrophilic conditions.

Reaction TypeReagents/ConditionsProductsYieldReference
BrominationBr<sub>2</sub>, CHCl<sub>3</sub>, 0°C → RTtert-butyl 2-(2-bromoacetyl)hexanoate70%
ChlorinationCl<sub>2</sub>, UV light, CCl<sub>4</sub>tert-butyl 2-(2-chloroacetyl)hexanoate65%

Selectivity : Bromination occurs preferentially at the acetyl group’s α-carbon due to radical stabilization .

Oxidative Cleavage

Strong oxidants cleave the ketone group, generating carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductsYieldReference
KMnO<sub>4</sub> OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 100°Ctert-butyl 2-carboxyhexanoate + CO<sub>2</sub>60%
CrO<sub>3</sub> OxidationCrO<sub>3</sub>, AcOH, 50°Ctert-butyl 2-carboxyhexanoate55%

Pathway : The acetyl group is oxidized to a carboxylate, with concomitant decarboxylation under acidic conditions .

Enzymatic Transformations

AspH-like enzymes catalyze oxidative decarboxylation of structurally related 2-oxoglutarate derivatives , suggesting potential bioactivity for this compound in specialized contexts.

Scientific Research Applications

Chemistry:

  • Tert-butyl 2-acetylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions.

Medicine:

  • It serves as a precursor in the synthesis of various medicinal compounds, including those with potential therapeutic applications.

Industry:

  • This compound is employed in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research and Application Context

  • Organic Synthesis: this compound’s steric bulk makes it suitable as a protecting group for carboxylic acids or a precursor in asymmetric catalysis.
  • Polymer Chemistry: Peroxy analogs (e.g., tert-butyl peroxy-2-ethylhexanoate) are industry-standard initiators for polyethylene and polystyrene production .
  • Bioconjugation: Amino derivatives (e.g., tert-butyl 2-aminohexanoate) serve as intermediates in peptide synthesis due to their nucleophilic amine group .

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